Scaffold-Specific c-Met Kinase Inhibitory Potency: 68 nM IC50 Achieved via [4,3-c] Core Optimization
The 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine scaffold, when elaborated via the chloro substituent, enables the generation of derivatives with potent c-Met kinase inhibitory activity. Specifically, optimized derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine series (which shares the identical [4,3-c] core regiochemistry) demonstrate an IC50 of 68 nM against c-Met kinase, representing a >80-fold improvement over the initial lead compound (IC50 = 5.48 μM) from the same scaffold series [1].
| Evidence Dimension | c-Met kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 68 nM (optimized derivative from same scaffold series) |
| Comparator Or Baseline | Lead compound from same scaffold series: 5.48 μM (5,480 nM) |
| Quantified Difference | ~80.6-fold improvement in potency |
| Conditions | Biochemical c-Met kinase enzymatic assay; MKN45, EBC-1, PC-3 cell lines |
Why This Matters
This demonstrates that the [4,3-c] pyrazolopyridine core can be elaborated into highly potent kinase inhibitors, justifying procurement of the core building block for medicinal chemistry campaigns.
- [1] Liu Z, et al. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. Eur J Med Chem. 2017;138:942-951. View Source
